molecular formula C19H21Cl2NO4 B070086 Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride CAS No. 185759-05-1

Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride

Cat. No. B070086
M. Wt: 398.3 g/mol
InChI Key: DHJXWMJHLPBQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride, commonly known as dorzolamide, is a carbonic anhydrase inhibitor that is used to treat glaucoma and ocular hypertension. It works by reducing the amount of fluid in the eye, which helps to lower intraocular pressure.

Mechanism Of Action

Dorzolamide works by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the production of aqueous humor in the eye. By reducing the amount of aqueous humor produced, dorzolamide helps to lower intraocular pressure.

Biochemical And Physiological Effects

In addition to its effects on intraocular pressure, dorzolamide has been shown to have other biochemical and physiological effects. It has been shown to increase cerebral blood flow, which may have implications for the treatment of conditions such as Alzheimer's disease. Dorzolamide has also been shown to have anticonvulsant effects, which may make it a potential treatment for epilepsy.

Advantages And Limitations For Lab Experiments

Dorzolamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, dorzolamide has limitations as well. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, its effects may be influenced by factors such as pH and temperature, which may make it difficult to control in certain experimental conditions.

Future Directions

There are several potential future directions for research on dorzolamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. Dorzolamide has been shown to have antitumor effects in vitro, and further research is needed to determine its potential as a cancer treatment. Additionally, further research is needed to better understand the mechanisms underlying the anticonvulsant effects of dorzolamide, which may have implications for the treatment of epilepsy.

Synthesis Methods

Dorzolamide is synthesized by reacting 4-chlorobenzene sulfonamide with 2-(2-aminoethyl)morpholine in the presence of a base, followed by the reaction with phenyl chloroformate. The resulting compound is then treated with hydrochloric acid to obtain dorzolamide hydrochloride.

Scientific Research Applications

Dorzolamide has been extensively studied for its use in the treatment of glaucoma and ocular hypertension. It has been shown to effectively lower intraocular pressure in both animal and human studies. In addition, dorzolamide has been studied for its potential use in the treatment of other conditions, such as epilepsy, Alzheimer's disease, and cancer.

properties

CAS RN

185759-05-1

Product Name

Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride

Molecular Formula

C19H21Cl2NO4

Molecular Weight

398.3 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)morpholin-4-yl]ethyl phenyl carbonate;hydrochloride

InChI

InChI=1S/C19H20ClNO4.ClH/c20-16-8-6-15(7-9-16)18-14-21(10-12-23-18)11-13-24-19(22)25-17-4-2-1-3-5-17;/h1-9,18H,10-14H2;1H

InChI Key

DHJXWMJHLPBQHL-UHFFFAOYSA-N

SMILES

C1COC(CN1CCOC(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Canonical SMILES

C1COC(CN1CCOC(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

synonyms

Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride

Origin of Product

United States

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